3-Butyl-3-ethylheptan-2-one
Description
The Significance of Branched Ketones in Organic Synthesis and Mechanistic Studies
The presence of branching at the α-position of a ketone introduces unique challenges and opportunities in organic synthesis. The steric hindrance can impede or even prevent reactions that are common for linear ketones. However, this same steric bulk can be exploited to achieve high levels of selectivity in certain transformations. For instance, the development of enantioselective methods for the functionalization of α-branched ketones is a significant area of research, as it allows for the creation of chiral molecules with specific three-dimensional arrangements. acs.org
Mechanistic studies of reactions involving branched ketones are crucial for understanding how steric and electronic effects govern chemical reactivity. These studies often reveal subtle yet profound differences in reaction pathways compared to their linear counterparts. For example, in aminocatalysis, the steric hindrance of α-branched ketones can make the formation of key intermediates like iminium ions more difficult. acs.org Overcoming these hurdles has led to the development of novel catalytic systems and a deeper understanding of reaction mechanisms. Furthermore, investigations into the electrochemical reduction of aliphatic ketones have shown that higher aliphatic ketones may react via their enol tautomers, a pathway that is less prominent for simpler ketones like acetone. researchgate.net
The synthesis of β-branched β,γ-unsaturated ketones through chromium-catalyzed cross-coupling of methyl ketones with cyclic ketones highlights the intricate control that can be achieved in modern organic synthesis. acs.org Such methods provide access to complex molecular architectures that would be difficult to obtain through traditional means.
Contextualizing 3-Butyl-3-ethylheptan-2-one within Complex Ketone Structures
This compound, with its quaternary α-carbon, is a prime example of a sterically hindered branched ketone. Its structure, featuring a butyl and an ethyl group attached to the carbon adjacent to the carbonyl group, presents a significant synthetic challenge.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C13H26O |
| CAS Number | 61517-91-7 chemsrc.com |
The synthesis of such a highly substituted ketone would likely require specialized methods that can overcome the steric repulsion at the reaction center. Traditional methods of ketone synthesis, such as the oxidation of secondary alcohols or Friedel-Crafts acylation, might prove inefficient. More advanced techniques, potentially involving organometallic reagents or sophisticated catalytic systems, would likely be necessary to construct the quaternary stereocenter with a neighboring carbonyl group.
The reactivity of this compound is expected to be significantly influenced by its structure. Nucleophilic attack at the carbonyl carbon would be sterically hindered, making it less reactive towards many common nucleophiles compared to a less substituted ketone. Conversely, the protons on the methyl group at the other side of the carbonyl are the only enolizable protons, which could be selectively deprotonated under appropriate basic conditions to form a specific enolate for further reactions.
Current Research Landscape and Emerging Areas for Higher Aliphatic Ketones
The study of higher aliphatic ketones, a category that includes this compound, is an active area of research. Scientists are exploring the synthesis, reactivity, and physical properties of these larger and often more complex molecules.
One area of focus is the development of one-pot catalytic methods for the synthesis of higher aliphatic ketones from simpler starting materials. qualitas1998.net These processes aim to be more efficient and atom-economical than traditional multi-step syntheses. For example, the reductive condensation of lower molecular weight ketones using a multifunctional catalyst has been shown to be a viable route to higher ketones. qualitas1998.net
Another emerging area is the study of the interactions between higher aliphatic ketones and other molecules, such as water. Research has shown that the conformational flexibility of the aliphatic chains in linear ketones can shield the carbonyl group, affecting their solubility in water. spectroscopyonline.com The behavior of highly branched ketones like this compound in aqueous environments is an area that warrants further investigation, as its rigid structure may lead to different solvation properties compared to its linear isomers.
Furthermore, the unique structures of higher branched ketones make them interesting targets for the development of new synthetic methodologies. The challenges they present push chemists to devise innovative solutions, which can then be applied to the synthesis of other complex molecules, including natural products and pharmaceuticals.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61517-91-7 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
3-butyl-3-ethylheptan-2-one |
InChI |
InChI=1S/C13H26O/c1-5-8-10-13(7-3,12(4)14)11-9-6-2/h5-11H2,1-4H3 |
InChI Key |
KRCXONUOPBLFAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CCCC)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 3 Butyl 3 Ethylheptan 2 One
Direct Synthesis Pathways for Sterically Hindered Ketones
Direct synthesis pathways to sterically hindered ketones are crucial for the efficient construction of complex organic molecules. These methods often employ advanced catalytic systems or highly reactive intermediates to overcome the steric barriers associated with the formation of quaternary carbon centers adjacent to a carbonyl group.
α-Alkylation Strategies for Introducing Branched Substituents
Alpha-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. For the synthesis of 3-butyl-3-ethylheptan-2-one, this would typically involve the alkylation of a precursor ketone, such as 3-ethylheptan-2-one (B1596137), with a butylating agent.
The Stork enamine synthesis is a well-established method for the α-alkylation of ketones. wikipedia.org It involves the reaction of a ketone with a secondary amine to form an enamine, which then acts as a nucleophile. youtube.com This approach offers a milder alternative to the use of strong bases for enolate formation. researchgate.net
In a potential synthesis of this compound, 3-ethylheptan-2-one would first be reacted with a secondary amine, such as pyrrolidine, to form the corresponding enamine. This enamine can then be alkylated with a butyl halide (e.g., butyl bromide). The resulting iminium salt is subsequently hydrolyzed to yield the desired product, this compound. youtube.com While effective for many substrates, the alkylation of enamines with non-activated alkyl halides can sometimes result in moderate yields. wikipedia.org
| Step | Reactants | Reagents/Catalysts | Intermediate/Product | General Observations |
| 1 | 3-Ethylheptan-2-one, Pyrrolidine | p-Toluenesulfonic acid (catalyst) | Enamine of 3-ethylheptan-2-one | Reversible reaction, often driven to completion by removal of water. |
| 2 | Enamine intermediate, Butyl bromide | None | Iminium salt | SN2 reaction; reactive alkyl halides give better yields. libretexts.org |
| 3 | Iminium salt | Aqueous acid (e.g., HCl) | This compound | Hydrolysis to regenerate the ketone. |
The use of boron enolates provides another powerful strategy for the α-alkylation of ketones, particularly for the construction of challenging quaternary carbon centers. rsc.org Boron enolates can be generated from ketones and subsequently alkylated. This method can offer high levels of stereocontrol in asymmetric syntheses. nih.gov
A plausible route to this compound via a boron enolate would involve the deprotonation of 3-ethylheptan-2-one with a suitable base, followed by trapping of the resulting enolate with a boron triflate (e.g., dibutylboron triflate) in the presence of a hindered amine base like diisopropylethylamine. The in situ generated boron enolate can then be alkylated with a butylating agent.
| Reactant | Reagents | Intermediate | Product | Key Features |
| 3-Ethylheptan-2-one | 1. Strong base (e.g., LDA) 2. Dialkylboron triflate 3. Butyl halide | Boron enolate | This compound | Can be adapted for asymmetric synthesis with chiral boron reagents. rsc.org |
Acylation Reactions for Ketone Formation
Acylation reactions provide a direct method for the formation of ketones. The use of organometallic reagents in conjunction with acylating agents is a common and effective strategy. For a sterically hindered ketone like this compound, organocuprates (Gilman reagents) are particularly well-suited. masterorganicchemistry.com
A potential synthesis could involve the reaction of a suitable acyl chloride, such as acetyl chloride, with a specifically prepared lithium dialkylcuprate. In this case, the cuprate (B13416276) would need to contain both a butyl and an ethyl group attached to the same quaternary carbon. A more feasible approach would be the acylation of a pre-formed organometallic reagent containing the hindered alkyl group. For instance, the reaction of acetyl chloride with a Gilman reagent derived from 3-bromo-3-ethylheptane (B14416832) could theoretically yield the target ketone. However, the preparation of such a sterically hindered Gilman reagent might be challenging. A more direct acylation would involve the reaction of a suitable organometallic reagent with an acyl halide. For example, the reaction of lithium di(sec-butyl)cuprate with propanoyl chloride could be envisioned, though this would not yield the target compound directly. A more plausible route is the reaction of an organocadmium or organozinc reagent with an acyl chloride.
| Organometallic Reagent | Acylating Agent | Product | Catalyst/Conditions | Notes |
| Lithium dibutylcuprate | Propanoyl chloride | This compound (hypothetical) | Diethyl ether, low temperature | Gilman reagents are effective for coupling with acyl chlorides to form ketones. masterorganicchemistry.com |
Dehydrogenative Coupling Approaches in Ketone Synthesis
Modern synthetic methods include transition-metal-catalyzed dehydrogenative coupling reactions, which are highly atom-economical. nih.gov Iridium and rhodium complexes have been shown to be effective catalysts for the α-alkylation of ketones with primary alcohols via a "hydrogen borrowing" mechanism. thieme-connect.comorganic-chemistry.orgorganic-chemistry.orgacs.orgnih.govresearchgate.net
In this approach, a primary alcohol is first oxidized in situ by the catalyst to an aldehyde. The ketone then undergoes an aldol (B89426) condensation with the aldehyde, followed by dehydration to form an enone. Finally, the enone is reduced by the catalyst (which had previously abstracted hydrogen from the alcohol) to yield the α-alkylated ketone. For the synthesis of this compound, 3-ethylheptan-2-one could be reacted with 1-butanol (B46404) in the presence of an iridium or rhodium catalyst.
| Ketone | Alcohol | Catalyst | Base | Product |
| 3-Ethylheptan-2-one | 1-Butanol | [IrCl(COD)(NHC)] complex | KOH | This compound |
Oxidation of Secondary Alcohols to Ketones in Complex Systems
The oxidation of a corresponding secondary alcohol is a very common and reliable method for the synthesis of ketones. mychemblog.com In the case of this compound, the precursor would be 3-butyl-3-ethylheptan-2-ol. Due to the steric hindrance around the hydroxyl group, a robust oxidizing agent or catalytic system would be required.
The synthesis of the precursor alcohol, 3-butyl-3-ethylheptan-2-ol, can be achieved through a Grignard reaction. khanacademy.orglibretexts.org For example, the reaction of 3-ethyl-2-heptanone with butylmagnesium bromide, followed by an acidic workup, would yield the desired tertiary alcohol. nih.gov Alternatively, the reaction of butanal with a Grignard reagent derived from 3-bromo-3-ethylhexane could also produce the target alcohol. A more straightforward Grignard synthesis would involve the reaction of a simpler ketone with the appropriate Grignard reagent. For instance, the reaction of 2-pentanone with ethylmagnesium bromide would yield 3-ethyl-3-pentanol, and a subsequent reaction is needed. A more direct route to the precursor alcohol is the reaction of 3-ethyl-2-heptanone with butylmagnesium bromide. nih.gov
Once the precursor alcohol is obtained, it can be oxidized to this compound using various methods. Common oxidizing agents include chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. For sterically hindered alcohols, methods employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (B82951) can be particularly effective.
| Precursor Alcohol | Oxidizing Agent/System | Product | General Yields |
| 3-Butyl-3-ethylheptan-2-ol | Pyridinium chlorochromate (PCC) | This compound | Good to excellent |
| 3-Butyl-3-ethylheptan-2-ol | Swern Oxidation ((COCl)₂, DMSO, Et₃N) | This compound | High |
| 3-Butyl-3-ethylheptan-2-ol | TEMPO/NaOCl | This compound | High, suitable for hindered alcohols |
Indirect Synthetic Routes and Precursor Transformations
The synthesis of highly substituted ketones such as this compound often relies on indirect methods that construct the key carbon framework through precursor molecules, which are then transformed into the final ketone.
Rearrangement Reactions Yielding Branched Ketones (e.g., Retro-Claisen Reaction)
Rearrangement reactions provide a powerful tool for carbon-carbon bond formation and cleavage, enabling the construction of complex molecular architectures. The Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether, thermally converts to an unsaturated carbonyl compound. organic-chemistry.org While the forward reaction is a cornerstone of C-C bond formation, the reverse reaction, or retro-Claisen rearrangement, can be strategically employed to generate ketones. nih.govacs.org
The retro-Claisen reaction involves the cleavage of a C-C bond in a 1,3-dicarbonyl compound or a related species. For instance, a suitably substituted β-keto ester can undergo cleavage under basic or nucleophilic conditions to yield a ketone and an ester. This approach, known as deacylative allylation, can be used for allylic alkylation where a ketone pronucleophile undergoes in situ retro-Claisen activation to generate a carbanion for subsequent coupling. acs.org In the context of synthesizing a highly branched ketone, one could envision a retrosynthetic pathway where a more complex precursor is cleaved to reveal the target structure.
A hypothetical retro-Claisen approach to a branched ketone is outlined below:
Table 1: Hypothetical Retro-Claisen Reaction Scheme| Precursor | Reagents | Product |
|---|
This strategy's success hinges on the design of a precursor that selectively cleaves to form the desired branched ketone.
Derivatization of Carboxylic Acids and Esters to Ketones
Carboxylic acids and their ester derivatives are readily available starting materials that can be converted into ketones. However, direct reaction with common organometallic reagents like Grignard or organolithium reagents is often problematic.
One of the most common methods involves the reaction of a carboxylic acid with two equivalents of an organolithium reagent. chemistrysteps.com The first equivalent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carboxylate carbonyl, forming a stable tetrahedral dianion intermediate. chemistrysteps.com This intermediate remains in solution until an aqueous workup hydrolyzes it to the desired ketone. chemistrysteps.com This prevents the common problem of over-addition that leads to tertiary alcohols.
A more controlled and widely used method is the Weinreb ketone synthesis. chemistrysteps.com In this approach, the carboxylic acid is first converted to an N-methoxy-N-methylamide (Weinreb amide). This amide reacts with an organolithium or Grignard reagent to form a stable chelated tetrahedral intermediate. chemistrysteps.com This intermediate does not collapse until acidic workup, cleanly providing the ketone and preventing the formation of the tertiary alcohol byproduct. chemistrysteps.com
Additionally, α,α-disubstituted acetoacetic esters can serve as precursors to ketones. acs.org These compounds can be synthesized and then subjected to deacetylation to yield the target ketone structure.
Challenges and Advancements in Stereoselective Synthesis of Branched Ketones
The 3-position in this compound is a chiral center. The synthesis of such acyclic ketones with α-quaternary stereocenters in an enantiomerically pure form is a significant challenge in modern organic synthesis. nih.gov A primary difficulty is that the product ketone often contains an α-hydrogen that is more acidic than those in the starting material, which can lead to racemization under either acidic or basic conditions. nih.gov
Asymmetric Catalysis in Generating Chiral Branched Ketones
Asymmetric catalysis offers the most elegant solution for producing enantioenriched chiral ketones. Significant progress has been made in developing catalytic systems that can construct α-quaternary stereocenters with high enantioselectivity. nih.gov
Recent advancements include:
Nickel-Catalyzed Cross-Coupling: A notable method involves the enantioselective nickel-catalyzed reductive acyl cross-coupling of acid chlorides and racemic secondary benzyl (B1604629) chlorides. acs.orgresearchgate.net This reaction, utilizing a Ni(II)/bis(oxazoline) catalyst, generates acyclic α,α-disubstituted ketones with high enantioselectivity without requiring pre-generation of organometallic reagents. acs.org Another approach uses a unique bimetallic ligand with nickel to catalyze the direct α-alkylation of enolizable ketones with unactivated alkyl halides, yielding chiral ketones with α-quaternary centers. organic-chemistry.orgnih.gov
Copper-Catalyzed Allyl Additions: Copper-hydride catalysis has been used for the direct asymmetric coupling of α,β-unsaturated carboxylic acids to aryl alkenes, providing access to chiral α-aryl dialkyl ketones. researchgate.net Other methods use chiral copper catalysts to promote acyl substitution on simple carboxylic acids or esters with in situ formed chiral allylic nucleophiles, generating a broad range of products with dialkyl-substituted α-quaternary stereocenters. nih.govunc.edu
Chiral Lewis Acid Catalysis: Chiral scandium(III) N,N'-dioxide Lewis acid catalysts have been employed for the asymmetric homologation of ketones with α-alkyl α-diazo esters. organic-chemistry.org This process provides optically active β-keto esters containing an all-carbon quaternary center through selective alkyl-group migration. organic-chemistry.org
Table 2: Examples of Asymmetric Catalytic Methods for Branched Ketone Synthesis
| Catalytic System | Substrates | Key Features | Yield | Enantiomeric Ratio/Excess |
|---|---|---|---|---|
| Ni(II)/bis(oxazoline) acs.org | Acid chlorides, racemic secondary benzyl chlorides | Reductive acyl cross-coupling | Good | High (up to 98% ee) |
| Ni/Bimetallic Ligand organic-chemistry.orgnih.gov | Acyclic ketones, unactivated alkyl iodides | Direct α-alkylation of α-enolizable ketones | High | Good (up to 95% ee) |
| Cu-H/Chiral Ligand researchgate.net | α,β-unsaturated carboxylic acids, aryl alkenes | Hydroacylation | - | - |
| Cu/Chiral Phosphine nih.govunc.edu | Carboxylic acids/esters, allyl organodiboron reagents | Acyl substitution with chiral allylic nucleophiles | 25-94% | 90:10 to >99:1 er |
Control of Regioselectivity and Enantioselectivity in α-Substituted Ketone Formation
Achieving high levels of both regioselectivity (where the reaction occurs) and enantioselectivity (which stereoisomer is formed) is paramount in the synthesis of complex molecules. For α-substituted ketones, this involves controlling which α-position is functionalized and the stereochemistry of the newly formed bond.
The majority of α-functionalization reactions proceed through enolate intermediates or their equivalents. acs.org Therefore, controlling the site of enolization is key to achieving regioselectivity, especially in ketones with two different α-protons. acs.org Once the enolate is formed, the chiral catalyst must effectively shield one face of the molecule, directing the incoming electrophile to the other face to ensure high enantioselectivity. acs.org
Challenges in this area include:
Site-Selective Enolization: For unsymmetrical ketones, generating one regioisomer of the enolate over the other is crucial. This can be influenced by the base, solvent, and temperature (kinetic vs. thermodynamic control).
Preventing Racemization: As mentioned, the newly formed tertiary stereogenic center in the ketone product can be prone to racemization if any enolization occurs after its formation. acs.org This requires the development of reactions that proceed under mild conditions. acs.org
Substrate Scope: Many catalytic systems work well for specific substrate classes, such as those that form stabilized enolates (e.g., α-aryl ketones), but are less effective for purely aliphatic, unactivated ketones like this compound. researchgate.net
Recent research has focused on developing catalytic systems that address these issues. For example, nickel-catalyzed cross-coupling methods are valued for their mild, base-free conditions, which help to prevent racemization. acs.org Similarly, the development of highly confined Brønsted acid catalysts has enabled efficient and highly enantioselective (ene-endo)-carbonyl-ene type cyclizations, demonstrating precise control over both regioselectivity and stereoselectivity. acs.org
Reaction Chemistry and Mechanistic Investigations of 3 Butyl 3 Ethylheptan 2 One
Nucleophilic Addition Reactions at the Carbonyl Center
Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.comwikipedia.org This process leads to the formation of a tetrahedral intermediate as the carbon hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.orglibretexts.org For asymmetrical ketones, this can result in the creation of a new stereocenter. libretexts.orglibretexts.orgsaskoer.ca
In the case of branched and unsymmetrical ketones like 3-Butyl-3-ethylheptan-2-one, the two faces of the planar carbonyl group are not equivalent. Nucleophilic attack can occur from either the top or bottom face, potentially leading to a racemic mixture of enantiomers if no other stereocenters are present. saskoer.caweebly.com The direction of nucleophilic attack is often influenced by the steric hindrance posed by the adjacent bulky alkyl groups. To minimize steric interactions, the nucleophile will preferentially approach from the less hindered face of the carbonyl group. This can lead to a non-racemic mixture of stereoisomers.
For instance, the reduction of a hindered ketone with a hydride source like sodium borohydride (B1222165) often shows a preference for attack from the less sterically encumbered side. libretexts.org The trajectory of the incoming nucleophile is crucial in determining the stereochemical outcome. The Bürgi-Dunitz angle describes the preferred angle of attack of a nucleophile on a carbonyl carbon, which is a compromise between maximizing orbital overlap and minimizing steric repulsion. wikipedia.org In highly branched ketones, deviation from this ideal trajectory can occur to avoid steric clashes, influencing the facial selectivity of the addition.
The reactivity of ketones in nucleophilic addition reactions is governed by both steric and electronic factors. masterorganicchemistry.combrainkart.com Generally, ketones are less reactive than aldehydes due to the presence of two electron-donating alkyl groups, which reduce the electrophilicity of the carbonyl carbon, and increased steric hindrance around the carbonyl group. brainkart.commasterorganicchemistry.com
Steric Factors: The butyl and ethyl groups at the α-position, along with the methyl and the remainder of the heptyl chain attached to the carbonyl group in this compound, create a highly crowded environment. This significant steric bulk impedes the approach of nucleophiles to the carbonyl carbon, thereby decreasing the rate of nucleophilic addition. masterorganicchemistry.comlibretexts.orgyoutube.com The transition state leading to the tetrahedral intermediate is also destabilized by increased steric strain. brainkart.com
Electronic Factors: Alkyl groups are electron-donating through an inductive effect. brainkart.com In this compound, the multiple alkyl groups attached to the carbonyl group increase the electron density on the carbonyl carbon. This reduces its partial positive charge and, consequently, its electrophilicity, making it less susceptible to attack by nucleophiles. brainkart.comyoutube.com
| Factor | Influence on this compound | Effect on Reactivity |
| Steric Hindrance | High due to butyl and ethyl groups at the α-position. | Decreases the rate of nucleophilic addition. |
| Electronic Effects | Electron-donating alkyl groups reduce the electrophilicity of the carbonyl carbon. | Decreases the rate of nucleophilic addition. |
Oxidation and Reduction Pathways
The reactivity of the carbonyl group in this compound is profoundly influenced by its sterically congested environment. This steric hindrance dictates the feasibility and outcome of both oxidation and reduction reactions.
The reduction of the ketone functionality in this compound to a secondary alcohol, 3-Butyl-3-ethylheptan-2-ol, can be achieved using complex metal hydride reagents. The choice of reducing agent is critical, as the steric hindrance around the carbonyl carbon affects the rate and efficiency of the hydride transfer.
Commonly employed reagents for this transformation include sodium borohydride (NaBH₄) and the more reactive lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Due to the bulky ethyl and butyl groups on the adjacent quaternary carbon, the approach of the hydride reagent is restricted. This "steric approach control" dictates that the nucleophile will attack from the less hindered face of the carbonyl, influencing the stereochemistry of the resulting secondary alcohol, although in this specific achiral molecule, diastereoselectivity is not a factor. The general transformation is predictable and selective for the ketone group.
Table 1: Reagents for Selective Reduction of this compound
| Reagent | Product | Typical Solvent | General Conditions |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | 3-Butyl-3-ethylheptan-2-ol | Methanol, Ethanol | Room Temperature |
The oxidation of ketones is generally more challenging than that of aldehydes and often requires harsh conditions. For a sterically hindered ketone like this compound, oxidation involving the adjacent carbon atoms is particularly difficult and can lead to non-selective degradation of the molecule through C-C bond cleavage.
However, a controlled oxidation pathway exists through the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orgorganic-chemistry.org This reaction typically uses a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxyacid. The regioselectivity of this migration is determined by the "migratory aptitude" of the adjacent groups. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org
In the case of this compound, the two groups attached to the carbonyl are a methyl group and the bulky 3-butyl-3-ethylheptyl group (a quaternary alkyl group). Based on migratory aptitude rules, the highly substituted quaternary alkyl group would be expected to migrate preferentially over the methyl group.
Table 2: Predicted Products of Baeyer-Villiger Oxidation
| Oxidizing Agent | Predicted Major Product | Predicted Minor Product |
|---|
Mechanistic Elucidation of Novel Transformations
Understanding the precise mechanisms of reactions involving sterically hindered ketones requires detailed investigation of the reaction pathways, including the transient species that are formed.
The stereochemical outcome and rate of reactions, such as the hydride reduction of ketones, are determined by the energetics of the transition state. For hindered ketones, the transition state is generally considered to be "reactant-like," a concept known as steric approach control. gatech.edu This means the geometry and energy of the transition state are heavily influenced by steric repulsion between the incoming nucleophile and the bulky substituents on the ketone.
Computational chemistry, using methods like Density Functional Theory (DFT), allows for the modeling of these transition states. For the reduction of this compound, calculations could elucidate the preferred trajectory of hydride attack (the Bürgi-Dunitz trajectory) by mapping the potential energy surface. These models can predict the activation energy and confirm that the transition state that minimizes steric interactions with the 3-butyl-3-ethylheptyl group is the most favorable. nih.gov Such studies differentiate between models of reactivity, such as "steric approach control" versus "product development control," with the former being dominant in hindered systems. gatech.edumdma.ch
Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. gatech.edu
For the reduction of this compound, a mechanistic question is whether the hydrogen added to the carbonyl carbon comes directly from the hydride reagent. This can be confirmed by using a deuterium-labeled reducing agent, such as sodium borodeuteride (NaBD₄). Analysis of the product, for instance by mass spectrometry or NMR spectroscopy, would show the incorporation of a single deuterium (B1214612) atom at the carbinol carbon, confirming the hydride transfer mechanism.
Similarly, for the Baeyer-Villiger oxidation, the origin of the oxygen atom inserted into the carbon backbone can be verified. A key experiment first performed by von E. Doering involved labeling the carbonyl oxygen of the starting ketone with the ¹⁸O isotope. nih.gov If the reaction is carried out with an unlabeled peroxyacid, the resulting ester product retains the ¹⁸O label exclusively in the carbonyl group of the new ester, confirming that the carbonyl oxygen of the ketone is not the atom that is inserted and that the mechanism does not involve a symmetrical intermediate. nih.gov
Table 3: Hypothetical Isotopic Labeling Studies for this compound
| Reaction | Labeled Reagent/Substrate | Purpose of Study | Expected Observation in Product |
|---|---|---|---|
| Hydride Reduction | Sodium Borodeuteride (NaBD₄) | Confirm source of hydride | Deuterium atom attached to the C2 carbon of the alcohol product |
Stereochemistry and Conformational Analysis of 3 Butyl 3 Ethylheptan 2 One
Chirality at the α-Carbon and its Implications for Enantiomer Synthesis
The α-carbon (C3) of 3-Butyl-3-ethylheptan-2-one is a chiral center, as it is bonded to four different substituents: a methyl group (from the acetyl group), a butyl group, an ethyl group, and the carbonyl carbon. Consequently, the molecule exists as a pair of enantiomers, (R)-3-Butyl-3-ethylheptan-2-one and (S)-3-Butyl-3-ethylheptan-2-one. The synthesis of this compound in an enantiomerically pure form poses a significant challenge due to the difficulty in creating a quaternary stereocenter with high enantioselectivity. nih.gov
The construction of such α-quaternary ketones often requires specialized synthetic strategies. nih.govunc.edu Traditional enolate alkylation methods can be problematic, often leading to racemic mixtures or requiring the use of chiral auxiliaries. Modern approaches to the enantioselective synthesis of α-quaternary ketones include:
Catalytic Enantioselective Allylic Alkylation: This method involves the use of a chiral catalyst to control the stereochemical outcome of the alkylation of an enolate or its equivalent. nih.gov
Asymmetric Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be employed to achieve enantioselective alkylation of α-substituted carbonyl compounds.
Memory of Chirality: In some systems, a transient chiral center can direct the formation of a permanent one.
Enantioselective Protonation: The stereoselective protonation of a prochiral enolate can establish the chiral center.
For this compound, a potential synthetic route could involve the enantioselective alkylation of the enolate derived from 3-ethylheptan-2-one (B1596137) with a butyl halide, using a chiral catalyst to direct the approach of the electrophile. The choice of catalyst and reaction conditions would be critical to achieving high enantiomeric excess.
Table 1: Potential Strategies for Enantioselective Synthesis of this compound
| Synthetic Strategy | Description | Key Considerations |
| Catalytic Enantioselective Alkylation | Use of a chiral metal complex or organocatalyst to control the stereoselective addition of a butyl group to the enolate of 3-ethylheptan-2-one. | Catalyst selection, reaction temperature, solvent, and nature of the butylating agent. |
| Chiral Auxiliary Approach | Covalent attachment of a chiral auxiliary to the precursor molecule to direct the diastereoselective alkylation, followed by removal of the auxiliary. | Efficiency of auxiliary attachment and removal, and the diastereoselectivity of the alkylation step. |
| Asymmetric Conjugate Addition | Addition of a butyl nucleophile to an appropriate α,β-unsaturated ketone precursor in the presence of a chiral catalyst. | Availability of a suitable precursor and the efficiency and selectivity of the conjugate addition. |
Diastereoselective Control in Reactions Involving this compound
Reactions at the carbonyl group of this compound, such as nucleophilic addition, can lead to the formation of a new stereocenter at the carbonyl carbon. In such cases, the existing chiral center at the α-position can influence the stereochemical outcome of the reaction, resulting in diastereoselectivity. The degree of diastereoselectivity is largely governed by the steric and electronic properties of the substituents around the chiral center and the reaction conditions.
The stereochemical outcome of nucleophilic additions to chiral ketones is often rationalized using models such as the Felkin-Anh and Cram models. These models predict the favored direction of nucleophilic attack based on the conformational preferences of the substrate. For this compound, the bulky butyl and ethyl groups at the α-position will create a highly biased steric environment around the carbonyl group.
According to the Felkin-Anh model, the largest substituent at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions with the incoming nucleophile. The nucleophile then attacks the carbonyl carbon from the less hindered face. In the case of this compound, the butyl group would be considered the largest substituent, followed by the ethyl group, and then the methyl group of the acetyl function. The preferred trajectory of the nucleophile would be over the smallest substituent.
Conformational Preferences and Rotational Barriers in Branched Ketones
The conformational flexibility of acyclic ketones like this compound is influenced by steric interactions between the substituents. The rotation around the single bonds, particularly the C(α)-C(carbonyl) bond and the C(α)-alkyl bonds, will be restricted due to the presence of the bulky butyl and ethyl groups.
The most stable conformation will be one that minimizes steric strain arising from eclipsing interactions and gauche interactions between the large alkyl groups. It is expected that the molecule will adopt a conformation where the bulky butyl and ethyl groups are staggered with respect to the carbonyl group and the other substituents.
Computational studies and experimental data from analogous sterically hindered ketones suggest that the rotational barriers around the C(α)-C(carbonyl) bond can be significant. semanticscholar.org These barriers are influenced by the size of the substituents at the α-carbon. In this compound, the steric congestion is substantial, which would lead to a higher rotational barrier compared to less substituted ketones. This restricted rotation can "lock" the molecule into specific conformations, which in turn dictates its reactivity. fiveable.me
Analysis of Steric Hindrance Effects on Reactivity and Selectivity
The quaternary α-carbon in this compound creates significant steric hindrance around the carbonyl group. This steric bulk has profound effects on both the reactivity of the ketone and the selectivity of its reactions.
Reactivity: The rate of nucleophilic addition to the carbonyl group is expected to be significantly lower compared to less hindered ketones. The bulky butyl and ethyl groups physically obstruct the trajectory of the incoming nucleophile, increasing the activation energy of the reaction. This is a classic example of steric hindrance diminishing reactivity. echemi.com
Selectivity: While reactivity is decreased, the pronounced steric environment can lead to high selectivity in certain reactions.
Diastereoselectivity: As discussed in section 4.2, the steric bias can lead to high diastereoselectivity in nucleophilic additions. The nucleophile is forced to approach from the least hindered face, leading to the preferential formation of one diastereomer.
Regioselectivity of Enolate Formation: In reactions involving the formation of an enolate, the regioselectivity can be influenced by steric factors. While the formation of the more substituted (thermodynamic) enolate is generally favored, the use of a bulky, non-nucleophilic base under kinetic control could potentially favor the formation of the less substituted enolate by deprotonation of the methyl group. However, the extreme steric hindrance at the α-carbon would likely make deprotonation at this position very difficult.
Table 2: Predicted Effects of Steric Hindrance in this compound
| Reaction Type | Predicted Effect of Steric Hindrance | Rationale |
| Nucleophilic Addition | Decreased reaction rate. | The bulky butyl and ethyl groups block the approach of the nucleophile to the carbonyl carbon. |
| Nucleophilic Addition | Increased diastereoselectivity. | The chiral quaternary center creates a highly asymmetric steric environment, favoring attack from one face. |
| Enolate Formation (Kinetic) | Potential for selective deprotonation of the methyl group. | The α-proton is sterically inaccessible, so a bulky base may preferentially abstract a proton from the less hindered methyl group. |
| Enolate Formation (Thermodynamic) | Formation of the more substituted enolate is disfavored. | The steric strain in the planar, more substituted enolate would be substantial due to the bulky α-substituents. |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 3-Butyl-3-ethylheptan-2-one. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. For branched ketones, which can be challenging to analyze, GC-MS provides robust qualitative identification based on characteristic fragmentation patterns and precise quantitative data.
In a typical GC-MS analysis of ketones, a capillary column, such as a Supelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness), is employed. The separation of this compound from other components in a mixture would be achieved by optimizing the temperature program of the GC oven. The mass spectrometer then ionizes the eluted compound, typically through electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum, a fingerprint of the molecule, allows for its unambiguous identification. The primary fragmentation pathway for aliphatic ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group, which results in the formation of stable acylium ions. fiveable.memiamioh.edu For this compound, this would lead to characteristic fragment ions that confirm the positions of the butyl and ethyl branches.
Derivatization Techniques for Enhanced Detection and Separation of Ketones
To overcome issues such as poor volatility, thermal instability, or low detection response for certain ketones, chemical derivatization is a frequently employed strategy prior to GC-MS analysis. nih.gov This process modifies the functional group of the analyte to create a derivative with more favorable analytical properties.
One of the most effective derivatization reagents for ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). dtic.mil PFBHA reacts with the carbonyl group of the ketone to form a stable oxime derivative. usra.eduresearchgate.net This derivatization offers several advantages: it significantly increases the molecular weight of the analyte, enhancing its chromatographic separation from low-mass interferences, and the pentafluorobenzyl group provides high sensitivity for electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. dtic.mil
Another common two-step derivatization process, particularly in metabolomics, is methoximation followed by silylation. nih.govyoutube.com First, methoxyamine hydrochloride (MeOx) is used to protect the ketone's carbonyl group by converting it into an oxime. youtube.com This step is crucial as it prevents the molecule from undergoing tautomerization into its enol form, which could lead to multiple derivative peaks and complicate analysis. youtube.com The subsequent step involves silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility and thermal stability for GC analysis. nih.govyoutube.com
| Derivatization Reagent | Target Group | Purpose | Key Advantages |
|---|---|---|---|
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone (Carbonyl) | Forms oxime derivative | Increases molecular weight, enhances sensitivity (ECD/NCI-MS), improves separation. dtic.mil |
| Methoxyamine hydrochloride (MeOx) | Ketone (Carbonyl) | Forms oxime, protects carbonyl group | Prevents tautomerization and formation of multiple derivative peaks. nih.govyoutube.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Active Hydrogens (after MeOx) | Adds trimethylsilyl (TMS) group | Increases volatility and thermal stability for GC analysis. nih.govyoutube.com |
Application in Complex Mixture Analysis (e.g., Metabolic Profiling)
The analysis of this compound within complex biological or environmental matrices, such as in metabolic profiling studies, presents significant analytical challenges due to the presence of numerous interfering compounds. nih.gov GC-MS, especially when coupled with the derivatization techniques described above, is a powerful tool for such applications. nih.gov
In metabolomics, the goal is to identify and quantify a wide range of small molecules in a biological sample. nih.gov Ketones and other carbonyl-containing compounds are important classes of metabolites. The methoximation and silylation workflow is widely used to prepare samples for GC-MS-based metabolomics. nih.govyoutube.comresearchgate.net This procedure makes the polar metabolites volatile and suitable for GC separation. nih.gov Following derivatization, the complex mixture is injected into the GC-MS system. The resulting total ion chromatogram (TIC) can be processed to identify individual components, including branched ketones like this compound, by comparing their mass spectra and retention times to spectral libraries and analytical standards.
High Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For non-volatile or thermally labile ketones, High-Performance Liquid Chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) offer a powerful alternative to GC-MS. nih.govresearchgate.net These techniques are particularly useful for analyzing ketones in complex liquid samples.
HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. libretexts.org For ketones, derivatization is often employed to enhance detection, especially for UV-Vis detectors. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with ketones to form 2,4-dinitrophenylhydrazone derivatives that are highly chromophoric and can be detected with high sensitivity at around 360 nm. auroraprosci.comresearchgate.net
Column Chemistries and Elution Strategies for Branched Ketones
The separation of branched ketones like this compound by HPLC relies heavily on the choice of the stationary phase (column chemistry) and the mobile phase composition (elution strategy). sigmaaldrich.com
Column Chemistries: Reversed-phase HPLC is the most common mode used for the separation of ketones and their derivatives. libretexts.org In this mode, a nonpolar stationary phase is used with a polar mobile phase.
C18 (Octadecylsilyl) Columns: These are the most widely used columns in reversed-phase HPLC and are suitable for separating a broad range of nonpolar to moderately polar compounds, including branched ketones and their DNPH derivatives. auroraprosci.comresearchgate.net Brands like Supelco C18 and Ascentis Express C18 provide good separation for ketone derivatives. researchgate.net
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and analytes with aromatic character. While this compound is aliphatic, this type of column can provide different retention characteristics compared to C18, which can be advantageous in separating it from complex matrix components.
Elution Strategies: The composition of the mobile phase is critical for achieving optimal separation.
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures where all components have similar retention behaviors. A typical mobile phase for separating DNPH-derivatized ketones is a mixture of acetonitrile (B52724) and water.
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the stronger organic solvent (e.g., acetonitrile). libretexts.org This is essential for analyzing complex samples containing compounds with a wide range of polarities, ensuring that both early and late-eluting peaks are well-resolved. libretexts.org
Tandem Mass Spectrometry for Structural Confirmation
When HPLC is coupled with tandem mass spectrometry (LC-MS/MS), it becomes a highly specific and sensitive tool for both quantification and structural confirmation. wikipedia.orgunt.edu Tandem MS involves multiple stages of mass analysis. wikipedia.org
The process for structural confirmation of this compound would involve the following steps:
Precursor Ion Selection: In the first mass analyzer (MS1), the molecular ion ([M+H]⁺ or another adduct) of the compound eluting from the HPLC column is selected.
Collision-Induced Dissociation (CID): The selected precursor ion is then passed into a collision cell, where it collides with an inert gas (like argon). unt.edu This imparts energy to the ion, causing it to fragment into smaller, characteristic product ions.
Product Ion Analysis: The resulting product ions are then analyzed by the second mass analyzer (MS2), generating a product ion spectrum.
This product ion spectrum is unique to the structure of the precursor ion. By analyzing the fragmentation pattern, the connectivity of atoms in this compound can be pieced together, confirming the presence and location of the butyl and ethyl branches on the heptanone backbone. This method provides a high degree of confidence in the structural identification, even in the absence of a pure reference standard. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including complex branched ketones like this compound. jchps.combbhegdecollege.com It provides precise information about the carbon skeleton and the chemical environment of each proton and carbon atom.
For this compound, a combination of ¹H NMR and ¹³C NMR would be employed.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The most downfield signal, typically in the range of 205-220 ppm, would correspond to the carbonyl carbon (C=O). libretexts.org The quaternary carbon at the C3 position would also have a characteristic chemical shift. The remaining signals for the methyl, methylene (B1212753), and methine carbons in the butyl and ethyl groups would appear in the upfield aliphatic region (typically 10-60 ppm). libretexts.org
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Protons on carbons alpha to the carbonyl group (the methyl group at C1) are deshielded and typically appear in the 2.0-2.5 ppm region. fiveable.melibretexts.org The complex splitting patterns of the methylene and methine protons in the butyl and ethyl groups would allow for the confirmation of their connectivity through spin-spin coupling analysis.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign all proton and carbon signals and confirm the complete structure of this compound.
| Nucleus | Structural Feature | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| ¹³C | Carbonyl Carbon (C=O) | ~210-215 | Characteristic downfield shift for a ketone carbonyl. libretexts.org |
| ¹³C | Quaternary Carbon (C3) | ~50-60 | Alpha to carbonyl and highly substituted. |
| ¹³C | Alkyl Carbons | ~10-40 | Typical range for saturated aliphatic carbons. libretexts.org |
| ¹H | Methyl Protons (C1) | ~2.1-2.3 | Alpha to a ketone carbonyl group, leading to deshielding. libretexts.org |
| ¹H | Methylene/Methine Protons | ~1.2-1.8 | Standard aliphatic proton range. |
| ¹H | Terminal Methyl Protons | ~0.8-1.0 | Typical upfield shift for terminal methyl groups in alkyl chains. |
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
For molecules with complex proton and carbon environments, such as this compound, one-dimensional NMR spectra can be challenging to interpret due to signal overlap. wikipedia.org Two-dimensional NMR spectroscopy offers a solution by spreading the NMR signals over two frequency axes, which helps to resolve overlapping peaks and reveal correlations between different nuclei. wikipedia.orglibretexts.org
Several 2D NMR experiments are particularly useful for determining the connectivity and stereochemistry of this compound:
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org For this compound, a COSY spectrum would show correlations between the protons of the methyl ketone and the adjacent methylene protons of the butyl and ethyl groups. It would also reveal couplings within the butyl and ethyl chains.
Total Correlation Spectroscopy (TOCSY): TOCSY is a homonuclear experiment that shows correlations between all protons within a spin system, not just those that are directly coupled. omicsonline.org In the context of this compound, a TOCSY experiment would allow for the identification of all protons belonging to the butyl group and all protons of the ethyl group, even those that are not directly coupled.
Heteronuclear Single Quantum Coherence (HSQC): This is a 2D heteronuclear experiment that correlates the chemical shifts of protons with the chemical shifts of directly attached carbons. wikipedia.org An HSQC spectrum of this compound would be instrumental in assigning the specific carbon signals to their corresponding protons, providing a clear map of the C-H bonds in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is another 2D heteronuclear experiment that reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). omicsonline.org This technique is crucial for identifying the quaternary carbon at the 3-position, as it would show correlations between this carbon and the protons of the surrounding butyl, ethyl, and methyl groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D experiment that identifies protons that are close to each other in space, which is invaluable for determining stereochemistry. libretexts.org For a chiral molecule like this compound, a NOESY spectrum could potentially provide information about the through-space interactions between the substituents around the chiral center, aiding in the determination of its three-dimensional structure.
The following table outlines the expected 2D NMR correlations for this compound.
| Proton (¹H) | Expected COSY Correlations | Expected HMBC Correlations |
| H-1 (CH₃ of ketone) | H-4 (CH₂ of butyl), H-5 (CH₂ of ethyl) | C-2 (C=O), C-3 (quaternary C), C-4 (CH₂ of butyl), C-5 (CH₂ of ethyl) |
| H-4 (CH₂ of butyl) | H-1 (CH₃ of ketone), H-4' (next CH₂ in butyl) | C-2 (C=O), C-3 (quaternary C), C-4' (next CH₂ in butyl), C-5 (CH₂ of ethyl) |
| H-5 (CH₂ of ethyl) | H-1 (CH₃ of ketone), H-5' (CH₃ of ethyl) | C-2 (C=O), C-3 (quaternary C), C-4 (CH₂ of butyl), C-5' (CH₃ of ethyl) |
Note: The numbering is based on the IUPAC name, with H-1 being the methyl protons of the acetyl group.
Deuterium (B1214612) Labeling Studies for Mechanistic Insights
Deuterium (²H or D) is a stable isotope of hydrogen that can be used as a tracer in mechanistic studies. nih.gov By selectively replacing specific protons in a molecule with deuterium, chemists can follow the course of a reaction and elucidate the underlying mechanism. The introduction of deuterium can be achieved through various methods, including hydrogen-deuterium exchange reactions catalyzed by acids, bases, or metals. researchgate.net
In the context of this compound, deuterium labeling could be employed to study reactions involving the α-protons (the protons on the carbon adjacent to the carbonyl group). For instance, in studies of enolate formation or aldol-type reactions, deuterating the methyl group of the ketone would allow for the tracking of this position throughout the reaction sequence.
The progress of deuterium incorporation can be monitored by techniques such as mass spectrometry, which will show an increase in the molecular weight of the compound, and NMR spectroscopy, where the disappearance of a proton signal and the potential appearance of a deuterium signal can be observed.
| Labeled Position | Purpose of Labeling | Analytical Technique for Monitoring |
| α-methyl protons | To study enolate formation and subsequent reactions. | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Protons on the butyl chain | To investigate potential intramolecular interactions or rearrangements. | ¹H NMR, Mass Spectrometry |
| Protons on the ethyl chain | To probe steric effects in reaction mechanisms. | ¹H NMR, Mass Spectrometry |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes of the functional groups. For this compound, the most prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the C=O stretch of the ketone group, typically found in the range of 1700-1725 cm⁻¹. oregonstate.eduwikipedia.orgpressbooks.pub Other characteristic bands would include those for C-H stretching and bending vibrations of the alkyl groups.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While the selection rules for FT-IR and Raman are different, Raman spectroscopy is also sensitive to the vibrational modes of functional groups. For this compound, the C=O stretch would also be observable in the Raman spectrum, although it is typically weaker than in the FT-IR spectrum. The C-C bond vibrations within the alkyl framework often give rise to strong Raman signals.
The combination of FT-IR and Raman spectroscopy provides a comprehensive analysis of the functional groups present in this compound.
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O (Ketone) | Stretching | 1705 - 1725 (Strong) | 1705 - 1725 (Moderate) |
| C-H (Alkyl) | Stretching | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |
| C-H (Alkyl) | Bending | 1350 - 1470 (Variable) | 1350 - 1470 (Variable) |
| C-C (Alkyl) | Stretching | (Weak) | (Strong) |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to understand reaction mechanisms, predict molecular geometries, and calculate the energetics of reactants, products, and transition states. orientjchem.orgsemanticscholar.org For a ketone like 3-butyl-3-ethylheptan-2-one, DFT can provide critical insights into reactions involving the carbonyl group and the adjacent α-carbons.
Commonly used functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-31G* or larger), allow for the accurate calculation of molecular properties. orientjchem.orgnih.gov These calculations can be performed in the gas phase or with solvent models to simulate solution-phase chemistry, which is crucial for comparing theoretical predictions with experimental results. orientjchem.org
Prediction of Transition States and Activation Barriers
A key application of DFT is the mapping of potential energy surfaces for chemical reactions. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for understanding the kinetics of a reaction. The energy difference between the reactants and the transition state is the activation barrier (activation energy, ΔG‡), which determines the reaction rate. researchgate.netresearchgate.net
For this compound, a reaction of significant interest is the formation of an enolate, which is the first step in many alkylation and condensation reactions. youtube.comyoutube.comfiveable.me DFT calculations can model the deprotonation at either of the two non-equivalent α-carbons to predict the corresponding transition states and activation barriers.
Table 1: Illustrative DFT-Calculated Activation Energies for Enolate Formation
| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| Kinetic Enolate Formation | Deprotonation of the less substituted α-carbon (C-1 methyl group) | 18.5 |
| Thermodynamic Enolate Formation | Deprotonation of the more substituted α-carbon (C-3 quaternary center) | 22.0 |
Note: Data are representative values for a sterically hindered ketone and are for illustrative purposes only.
These calculations would likely show that the formation of the kinetic enolate (from deprotonation of the C-1 methyl group) has a lower activation barrier due to less steric hindrance, making it the faster-forming product under kinetic control (low temperature, strong bulky base). youtube.comchemistrysteps.comyoutube.com
Understanding Regio- and Stereoselectivity through Computational Models
Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. nih.gov The structure of this compound, with its two different α-positions and a chiral center at C-3, makes it a prime subject for such investigations.
Computational models can elucidate the origins of selectivity by comparing the energies of the transition states leading to different products. nih.govacs.org For example, in the α-alkylation of the enolate of this compound, DFT can be used to model the approach of an electrophile.
Regioselectivity : The reaction can occur at the less substituted C-1 position or the more substituted C-3 position. DFT calculations can determine which pathway is energetically favored under kinetic versus thermodynamic conditions. chemistrysteps.comyoutube.comacs.orgnih.gov The use of a bulky base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate at the less hindered methyl group. youtube.comyoutube.com In contrast, a smaller base at higher temperatures allows for equilibrium, favoring the more stable, more substituted thermodynamic enolate. youtube.comyoutube.com
Stereoselectivity : The presence of the chiral center at C-3 means that reactions at the carbonyl carbon or the α-carbons can be diastereoselective. Computational models can analyze the different diastereomeric transition states, taking into account steric hindrance from the butyl and ethyl groups to predict the major product. nih.gov
Table 2: Example of Calculated Relative Energies for Regioisomeric Transition States in Alkylation
| Transition State | Alkylation Position | Relative Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| TS-Kinetic | Less substituted α-carbon (C-1) | 0.0 (Reference) | Favored under kinetic control |
| TS-Thermodynamic | More substituted α-carbon (C-3) | +3.5 | Favored under thermodynamic control |
Note: Data are hypothetical and for illustrative purposes to show the energy difference that governs regioselectivity.
Molecular Mechanics and Dynamics Simulations
While DFT is highly accurate, it is computationally expensive. For studying large-scale molecular motions and conformational preferences, molecular mechanics (MM) and molecular dynamics (MD) are more suitable. researchgate.netmdpi.com These methods use classical physics and force fields to model atomic interactions. mdpi.com
Conformational Analysis and Steric Strain Assessment
Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. scribd.comyoutube.comlibretexts.org For a flexible acyclic molecule like this compound, with numerous rotatable bonds, identifying the lowest-energy conformers is essential for understanding its reactivity. scribd.comresearchgate.net
Molecular mechanics can be used to perform a systematic search of the conformational space to identify stable, low-energy structures. The results would highlight how the bulky butyl and ethyl groups arrange themselves around the chiral center to minimize steric strain. This analysis is crucial because the reactivity of the ketone is often dictated by the population of its most stable ground-state conformers. nih.gov
Modeling of Intermolecular Interactions
The physical properties and behavior of this compound in a condensed phase (as a liquid or in solution) are governed by intermolecular interactions. The polar carbonyl group (C=O) creates a significant dipole moment, leading to dipole-dipole interactions between molecules. unacademy.comallen.ingeeksforgeeks.orglibretexts.org
Molecular dynamics (MD) simulations can model these interactions explicitly. nsf.gov An MD simulation places a number of molecules in a simulation box and calculates their trajectories over time based on the forces between them. researchgate.netmdpi.com This approach can be used to predict bulk properties like density and to visualize how solvent molecules arrange themselves around the ketone, providing a dynamic picture of solvation and intermolecular forces.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches to Ketone Chemistry
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. iosrjournals.org Cheminformatics provides the tools to generate, manage, and analyze the chemical data needed for such studies.
For a class of compounds including this compound, a QSAR study would begin by calculating a set of molecular descriptors for each molecule. iosrjournals.org These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Machine learning or statistical methods are then used to build a model that correlates these descriptors with an observed property (e.g., receptor binding affinity, toxicity, or boiling point). researchgate.net
Table 3: Common Molecular Descriptors for QSAR Studies of Ketones
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Size and composition |
| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |
| Physicochemical | LogP, Molar Refractivity, Polarizability | Lipophilicity and electronic distribution iosrjournals.org |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size |
Although no specific QSAR models for this compound are available, such approaches are invaluable in medicinal chemistry and materials science for designing new ketones with desired properties and for predicting the behavior of novel compounds without the need for extensive experimental testing.
Molecular Descriptors and Similarity Spaces for Structural Relationships
For aliphatic ketones like this compound, several classes of molecular descriptors would be theoretically calculated to understand its structural relationships with other compounds. These descriptors typically fall into several categories:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include molecular connectivity indices and Wiener indices.
Geometrical Descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms and include information about the molecule's volume and surface area.
Electronic Descriptors: These relate to the electronic structure of the molecule, such as partial charges on atoms, dipole moments, and energies of frontier molecular orbitals.
Physicochemical Descriptors: These include properties like molar refractivity, polarizability, and logP (octanol-water partition coefficient), which are crucial for understanding a molecule's behavior in different environments.
In the absence of specific experimental or calculated data for this compound, we can infer some general characteristics based on its structure. As a moderately large aliphatic ketone, it would be expected to have a significant non-polar character due to the butyl and ethyl chains, influencing its solubility and interaction with biological membranes.
To establish structural relationships, this compound would be placed within a "similarity space" with other ketones. This is a multidimensional space where each axis represents a different molecular descriptor. Compounds that are close to each other in this space are considered structurally similar. For example, its position relative to simpler ketones like 3-heptanone (B90015) or more branched isomers would be determined by quantitative differences in their calculated descriptors.
Interactive Data Table: Hypothetical Molecular Descriptors for a Comparative Set of Ketones
Since specific data for this compound is unavailable, the following table presents a hypothetical comparison with related ketones to illustrate the concept. The values are representative and intended for educational purposes.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Polar Surface Area (Ų) |
| 3-Heptanone | C7H14O | 114.19 | 2.4 | 17.1 |
| 3-Ethyl-2-heptanone | C9H18O | 142.24 | 3.2 | 17.1 |
| This compound | C13H26O | 198.35 | 4.5 | 17.1 |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
A detailed electronic structure analysis of this compound would require quantum mechanical calculations, and specific findings from such studies are not currently published. However, the general principles of electronic structure for aliphatic ketones can be discussed.
The key feature of a ketone's electronic structure is the carbonyl group (C=O). This group is highly polarized, with the more electronegative oxygen atom drawing electron density from the carbon atom. This creates a significant dipole moment, with a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbon. This charge distribution makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles, and the oxygen a nucleophilic center.
Frontier Molecular Orbitals (HOMO and LUMO)
The reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: For a ketone, the HOMO is typically associated with the non-bonding lone pair electrons on the oxygen atom. The energy of the HOMO is related to the molecule's ability to donate electrons.
LUMO: The LUMO is generally the antibonding π* orbital of the carbonyl group. Its energy relates to the molecule's ability to accept electrons. Nucleophilic attacks on the carbonyl carbon are conceptually understood as the interaction of the nucleophile's HOMO with the carbonyl's LUMO.
The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The specific energies of the HOMO, LUMO, and the resulting energy gap for this compound would be influenced by the electron-donating effects of the surrounding alkyl (butyl and ethyl) groups. These groups would slightly raise the energy of the HOMO and LUMO compared to a less substituted ketone.
Interactive Data Table: Representative Electronic Properties of Aliphatic Ketones
This table provides a generalized view of the expected electronic properties. The values are illustrative examples and not specific calculated data for the listed compounds.
| Property | Description | Expected Influence on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Relatively high due to the electron-donating alkyl groups. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Relatively high; the π* orbital of the C=O group. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap, characteristic of aliphatic ketones. |
| Dipole Moment | Measure of the separation of positive and negative charges. | A significant dipole moment originating from the polar C=O bond. |
| Charge on Carbonyl Carbon | Partial positive charge (δ+). | Electrophilic center for the molecule. |
| Charge on Carbonyl Oxygen | Partial negative charge (δ-). | Nucleophilic center for the molecule. |
Further theoretical investigations would be necessary to provide precise quantitative data for the molecular descriptors and electronic structure of this compound.
Advanced Applications As a Synthetic Building Block and Intermediate
Role in the Construction of Complex Organic Molecules
The ketone functional group is a cornerstone in organic synthesis due to its versatile reactivity. In the context of 3-Butyl-3-ethylheptan-2-one, the presence of a quaternary carbon atom at the α-position provides a stable and sterically defined scaffold. This structure is particularly useful for introducing a complex and congested environment into a target molecule.
When used as a synthetic building block, the compound allows chemists to construct molecules with a high degree of substitution around a specific carbon center. The synthesis of complex molecules often involves the strategic formation of new carbon-carbon bonds. While direct C-C bond formation at the carbonyl carbon of a hindered ketone like this compound can be challenging, its true value lies in its conversion to other functional groups that can then participate in a wider array of synthetic transformations. This strategic conversion is central to its role as a precursor in multi-step syntheses.
Use in the Preparation of Key Precursors for Target Synthesis (e.g., Aldehydes, Alcohols, Amines)
The carbonyl group of this compound is a gateway to several key functional groups, including alcohols and amines, which are fundamental precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Conversion to Alcohols:
The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry. This compound can be readily reduced to form 3-Butyl-3-ethylheptan-2-ol. This conversion can be achieved using a variety of metal hydride reagents. The choice of reagent can depend on the desired selectivity and the presence of other functional groups in a more complex substrate. For instance, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that selectively reduces aldehydes and ketones, whereas lithium aluminum hydride (LiAlH₄) is much more powerful and will reduce a wider range of functional groups.
| Reducing Agent | Typical Conditions | Characteristics |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | Mild and selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by aqueous workup | Powerful, non-selective, reduces most carbonyl-containing functional groups. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Metal Catalyst (e.g., Pt, Pd, Ni), Pressure | Effective method, can sometimes be selective depending on the catalyst and conditions. |
Conversion to Amines:
Reductive amination is a highly effective method for converting ketones into amines. This reaction transforms this compound into the corresponding secondary or tertiary amine. The process typically involves two steps that can be performed in a single pot: the formation of an intermediate imine or enamine, followed by its reduction. For example, reacting the ketone with a primary amine yields an imine, which is then reduced to a secondary amine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] are commonly used reducing agents for this purpose because they are mild enough not to reduce the initial ketone but are effective at reducing the intermediate iminium ion.
| Amine Source | Reducing Agent | Product Type |
|---|---|---|
| Ammonia (NH₃) | NaBH₃CN or H₂/Ni | Primary Amine |
| Primary Amine (R-NH₂) | NaBH(OAc)₃ | Secondary Amine |
| Secondary Amine (R₂NH) | NaBH(OAc)₃ | Tertiary Amine |
Conversion to Aldehydes:
The direct conversion of a ketone to an aldehyde is not a standard or straightforward synthetic transformation. Such a conversion would require a complex multi-step sequence, likely involving carbon-carbon bond cleavage or extensive rearrangement, and is generally not a practical application for a building block like this compound.
Integration into Multi-Step Synthetic Sequences and Cascade Reactions
The true synthetic power of this compound is realized when its transformations are integrated into longer, more complex synthetic routes. The alcohol or amine derivatives serve as versatile intermediates for subsequent reactions. For instance, the secondary alcohol (3-Butyl-3-ethylheptan-2-ol) can be used in esterification reactions, converted into an alkyl halide for nucleophilic substitution, or serve as a directing group in stereoselective reactions.
Furthermore, the reactions involving this ketone can be designed as part of a cascade reaction (also known as a domino or tandem reaction). A cascade reaction is a process involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous step, all within a single reaction vessel without isolating intermediates. For example, a biocatalytic cascade could involve the reduction of the ketone to an alcohol, followed by another enzymatic transformation in the same pot. This approach enhances synthetic efficiency by reducing the number of purification steps, saving time and reagents, and minimizing waste. The sterically defined nature of this compound and its derivatives makes them interesting candidates for stereoselective cascade sequences, where the bulky substituents could influence the stereochemical outcome of subsequent transformations.
Conclusion and Future Research Directions
Summary of Key Research Contributions on 3-Butyl-3-ethylheptan-2-one and Related Branched Ketones
Direct and extensive research focused exclusively on this compound is not prominent in the existing scientific literature. However, its structure is representative of a significant class of molecules known as sterically hindered or α-quaternary ketones. Ketones featuring an α-quaternary stereocenter are important structural motifs found in various bioactive compounds and serve as valuable intermediates in chemical synthesis. nih.gov The primary challenge in their study and application lies in their synthesis, particularly the construction of the congested quaternary carbon center.
Key research in this area has broadly focused on:
Synthesis of α-Quaternary Ketones: Significant progress has been made in developing methods to create acyclic ketones with α-quaternary centers. These approaches often involve the alkylation of enolates or their equivalents. nih.gov
Regioselective Alkylation: A persistent challenge is the selective alkylation of unsymmetrical ketones at their more-hindered α-site. nih.govresearchgate.netrepec.org Traditionally, reactions tend to favor the less-hindered position. researchgate.netrepec.org Recent breakthroughs using specialized catalyst systems are beginning to overcome this limitation. nih.govresearchgate.netrepec.org
Asymmetric Synthesis: Creating these complex ketones with specific stereochemistry (enantioselectivity) is a major goal. Catalytic asymmetric synthesis methods have been developed for related cyclic and acyclic ketones, often employing palladium or copper catalysts. nih.govnih.gov
These contributions provide a foundational understanding that can be applied to the targeted synthesis and study of molecules like this compound.
Unexplored Synthetic Avenues and Methodological Improvements
The synthesis of this compound, with its two different alkyl groups (butyl and ethyl) on the α-quaternary carbon, presents a formidable challenge of regioselectivity and steric hindrance. Future research could explore several cutting-edge synthetic strategies.
Catalytic Alkylation at the More-Hindered Site: Conventional synthetic methods, often relying on bulky bases like lithium diisopropylamide (LDA), typically lead to alkylation at the less-substituted α-carbon. researchgate.netresearchgate.net A promising and relatively unexplored avenue for synthesizing compounds like this compound is the use of transition-metal catalysis. Recently, a nickel-catalyzed method has been reported for the alkylation of unsymmetrical ketones specifically at the more-hindered α-position using allylic alcohols. nih.govresearchgate.net Adapting such a system, which utilizes a space-constrained catalyst with a bulky ligand, could provide a direct and efficient route to this and other highly substituted ketones. nih.govresearchgate.net
Enantioselective Approaches: While the target molecule is achiral, many related branched ketones are not. Methodologies developed for the enantioselective synthesis of α-quaternary ketones could be adapted. For instance, copper-catalyzed enantioselective allyl additions to simple carboxylic acid derivatives represent a powerful tool for creating chiral quaternary centers and could be explored for related structures. nih.govunc.edu
Radical-Based Methods: Radical-radical coupling presents another modern approach. Photoredox catalysis can be used to generate alkyl radicals from simple carboxylic acids, which can then be coupled with ketone-derived radicals to form sterically hindered products under mild conditions. acs.org This avenue avoids the use of strong bases and pre-formed enolates, offering a potentially more functional-group-tolerant pathway.
Emerging Analytical Challenges and Innovations for Complex Ketones
The structural complexity and steric hindrance of this compound and its analogs pose significant analytical challenges.
Spectroscopic Characterization:
NMR Spectroscopy: The quaternary carbon of this compound would be difficult to observe directly in ¹³C NMR spectra due to its lack of attached protons and potentially long relaxation times. The surrounding bulky groups could also lead to signal broadening or unexpected chemical shifts for neighboring carbons and protons due to constrained rotation and anisotropic effects.
Mass Spectrometry: In mass spectrometry, sterically hindered ketones undergo characteristic fragmentation patterns, including α-cleavage to form stable acylium ions. fishersci.com However, the sheer number of possible fragmentation pathways in a molecule with multiple alkyl chains can complicate spectral interpretation.
Infrared Spectroscopy: The carbonyl (C=O) stretching frequency in the infrared spectrum is a hallmark of ketones. However, steric hindrance and the electronic effects of the surrounding alkyl groups can subtly shift this frequency, making precise structural assignments based on IR alone challenging without reference compounds.
Innovations in Analysis: To overcome these challenges, advanced analytical techniques are required. The use of derivatizing agents can aid in analysis; for example, 2,2,6,6-tetramethyl-3,5-heptanedione is used to form derivatives for GC/MS analysis, which could be a strategy applied to other complex ketones. guidechem.com Two-dimensional NMR techniques (like HSQC and HMBC) would be essential for unambiguously assigning the complex proton and carbon signals. Furthermore, coupling gas chromatography with high-resolution mass spectrometry (GC-HRMS) would be critical for differentiating between isomers and elucidating fragmentation patterns with high confidence.
New Frontiers in Computational Modeling of Sterically Hindered Systems
Given the scarcity of experimental data for this compound, computational modeling stands as a powerful tool for prediction and understanding.
Predicting Properties and Spectra: Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to predict a wide range of properties for sterically hindered ketones. nih.gov These include:
Geometries and Energies: Calculating the most stable three-dimensional structure and conformational energies.
Spectroscopic Data: Simulating NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.
Reaction Energetics: Modeling the transition states and energy profiles of potential synthetic pathways to predict reaction feasibility and selectivity. A DFT study, for example, revealed that stereoselectivity in certain ketone reactions is governed by steric interactions between substrate substituents and the catalyst. nih.gov
Understanding Reactivity: Computational models are invaluable for understanding the mechanistic details that govern the reactivity of sterically crowded molecules. colab.ws For instance, modeling can explain why certain catalysts are effective in promoting reactions at hindered sites by mapping out the precise interactions within the catalyst-substrate complex. researchgate.net As computational power increases, these in silico experiments can guide synthetic chemists toward the most promising reaction conditions, saving significant time and resources in the laboratory. researchgate.net This predictive power is a new frontier that will accelerate the exploration of complex chemical spaces, including the synthesis and characterization of novel, sterically hindered ketones.
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H26O |
| Molecular Weight | 198.35 g/mol |
| CAS Number | 61517-91-7 |
| Structure | A ketone with a central carbonyl group. The alpha-carbon is a quaternary center bonded to a methyl group, an ethyl group, and a butyl group. The other side of the carbonyl is part of the heptane (B126788) chain. |
Q & A
Q. What established synthetic routes are available for 3-Butyl-3-ethylheptan-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of branched ketones like this compound typically involves Claisen condensation or alkylation of ketones . For example, alkylation of pentan-2-one with butyl and ethyl halides under basic conditions (e.g., LDA or NaH) can yield the target compound. Optimization parameters include:
- Temperature : Lower temperatures (<0°C) to minimize side reactions like over-alkylation.
- Solvent : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilicity.
- Catalyst : Transition-metal catalysts (e.g., Pd/C) may improve regioselectivity.
Yield and purity can be monitored via GC-MS or HPLC , with iterative adjustments to stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify alkyl proton environments (δ 0.8–1.5 ppm for CH₃ and CH₂ groups; δ 2.1–2.5 ppm for ketone-adjacent CH₂).
- ¹³C NMR : Confirm carbonyl carbon (δ ~210 ppm) and branching patterns.
- IR Spectroscopy : Detect ketone C=O stretch (~1715 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Cross-validate data with computational tools (e.g., ChemDraw predictions) and reference libraries (e.g., EPA DSSTox) to resolve ambiguities .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity and stability of this compound in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate thermodynamic stability (ΔG of formation) and activation barriers for proposed reactions (e.g., nucleophilic additions).
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.
- Database Mining : Leverage REAXYS and PISTACHIO databases to identify analogous reactions and validate predictions .
- Machine Learning : Train models on existing ketone reactivity data to forecast regioselectivity in alkylation reactions.
Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across literature sources?
- Methodological Answer :
- Multi-Technique Validation : Compare data from independent methods (e.g., DSC for melting point, Karl Fischer titration for water solubility).
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of variations. For example, if solubility values conflict, test under controlled conditions (pH, temperature) and report confidence intervals .
- Source Evaluation : Prioritize peer-reviewed studies over vendor catalogs (excluded per guidelines) and cross-reference with authoritative databases like CAS Common Chemistry .
Q. In what ways can this compound serve as a precursor in natural product synthesis, and what methodological considerations are critical?
- Methodological Answer :
- Terpene Synthesis : Use the ketone as a branching point in diterpene scaffolds. For example, reduce the ketone to an alcohol for subsequent cyclization.
- Chiral Resolution : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry at the ethyl/butyl branches.
- Scale-Up Challenges : Optimize column chromatography-free purification (e.g., crystallization in hexane/ethyl acetate) to maintain enantiomeric excess .
Data Presentation and Validation
Q. How can researchers ensure methodological rigor when designing experiments involving this compound?
- Methodological Answer :
- Experimental Design : Use factorial design (e.g., Box-Behnken) to evaluate interactions between variables (e.g., solvent polarity, catalyst loading).
- Negative Controls : Include reactions without catalysts or ketone substrates to identify side-product sources.
- Triangulation : Validate results through complementary assays (e.g., kinetic studies via NMR and computational modeling) .
Q. What strategies are recommended for synthesizing derivatives of this compound to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Functional Group Interconversion : Convert the ketone to an imine (Schiff base formation) or thioacetals for redox studies.
- Isotopic Labeling : Introduce ¹³C at the carbonyl carbon to track metabolic pathways in biological assays.
- High-Throughput Screening (HTS) : Use automated liquid handlers to test >100 derivatives for bioactivity, prioritizing compounds with logP values <5 for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
